Zafirlukast Impurity D-d7
Descripción
Zafirlukast Impurity D-d7 is a deuterium-labeled analog of Zafirlukast Impurity D, a process-related impurity identified during the synthesis of zafirlukast, a leukotriene receptor antagonist used in asthma therapy. Structurally, it is characterized by the substitution of seven hydrogen atoms with deuterium at specific positions, enhancing its utility as an internal standard in mass spectrometry (MS) and liquid chromatography (LC)-based analytical methods . Key properties include:
- CAS Registry No.: 1217174-18-9
- Molecular Formula: C₃₁H₂₆D₇N₃O₆S
- Molecular Weight: 582.73
- Role: Ensures precise quantification of zafirlukast and its impurities in pharmacokinetic and metabolic studies by minimizing isotopic interference .
Impurity D-d7 is critical for compliance with International Conference on Harmonization (ICH) guidelines, which mandate impurity levels below 0.10% in drug substances . Its synthesis involves functional group interconversion (FGI) techniques, such as peptide coupling and carbonyl reduction, followed by deuterium labeling .
Propiedades
Fórmula molecular |
C₄₆H₄₂D₇N₅O₈S |
|---|---|
Peso molecular |
839.02 |
Sinónimos |
N,N’-[[[2-Methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methylene]bis(1-methyl-1H-indole-3,5-diyl)]biscarbamic Acid C,C’-Dicyclopentyl Ester-d7 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural and Functional Comparison
Table 1: Key Characteristics of Zafirlukast Impurity D-d7 and Related Compounds
Key Observations :
Deuterium Labeling : Impurity D-d7 shares isotopic labeling with Zafirlukast-D7, enabling parallel use in MS quantification. However, unlike the parent drug analog, it lacks therapeutic activity and is strictly analytical .
Structural Modifications: Compared to non-deuterated Impurity D, the deuterium atoms in Impurity D-d7 reduce metabolic degradation, enhancing its stability in biological matrices .
Analytical Performance
- Sensitivity: Impurity D-d7 improves detection limits in LC-MS by providing distinct isotopic peaks, a feature shared with Zafirlukast-D7 but absent in non-deuterated impurities .
- Chromatographic Behavior: The deuterium labeling minimally alters retention times compared to non-deuterated impurities, ensuring accurate co-elution studies .
- Cross-Reactivity : Unlike montelukast-d7, which may interfere in leukotriene receptor assays, Impurity D-d7 is specific to zafirlukast impurity profiling .
Regulatory and Stability Considerations
- Stability: Deuterium labeling enhances resistance to oxidative degradation, a critical advantage over non-deuterated analogs in long-term storage .
Metabolic Studies
- Impurity D-d7 is used to track zafirlukast’s metabolism, which involves CYP3A4-mediated dehydrogenation to reactive intermediates . In contrast, non-deuterated impurities like Impurity D may undergo faster hepatic clearance .
- Comparative studies with montelukast-d7 reveal divergent metabolic pathways due to structural differences in the indole and sulfonamide moieties .
Pharmacological Context
- While zafirlukast demonstrates dual modulation of sEH and PPARγ , its impurities, including D-d7, are pharmacologically inert. This contrasts with active metabolites like 3-methylindole derivatives, which are hepatotoxic .
Q & A
What unresolved questions about Zafirlukast Impurity D-d7 warrant prioritization in future studies?
- Key Gaps :
- Mechanistic Depth : Role of Impurity D-d7 in endoplasmic reticulum stress pathways during diabetic nephropathy.
- Translational Relevance : In vivo pharmacokinetics and tissue distribution in diabetic animal models.
- Analytical Challenges : Detection limits for trace-level Impurity D-d7 in complex biological matrices.
- Recommendations : Conduct systematic reviews to map existing evidence and apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
